Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-
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Overview
Description
Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with five bromine atoms substituted at positions 1, 2, 4, 7, and 8. This compound is part of the broader class of polybrominated dibenzodioxins, which are known for their stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- typically involves the bromination of dibenzo(b,e)(1,4)dioxin. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the dibenzo(b,e)(1,4)dioxin core followed by bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated dibenzodioxins, while reduction can produce less brominated derivatives .
Scientific Research Applications
Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzodioxins in various chemical reactions.
Biology: Research on its biological effects helps understand the toxicity and environmental impact of polybrominated dibenzodioxins.
Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of toxicity and potential therapeutic interventions.
Mechanism of Action
The mechanism of action of Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,e)(1,4)dioxin: The parent compound without bromine substitutions.
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,7,8-hexachloro-: A chlorinated analog with similar structural features.
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrachloro-: Another chlorinated analog with fewer chlorine atoms.
Uniqueness
Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of multiple bromine atoms enhances its stability and resistance to degradation, making it particularly useful in applications requiring high persistence .
Properties
CAS No. |
109333-35-9 |
---|---|
Molecular Formula |
C12H3Br5O2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1,2,4,7,8-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H |
InChI Key |
BUTCDYWYGPQTPC-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=CC(=C3Br)Br)Br |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=CC(=C3Br)Br)Br |
109333-35-9 | |
Origin of Product |
United States |
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